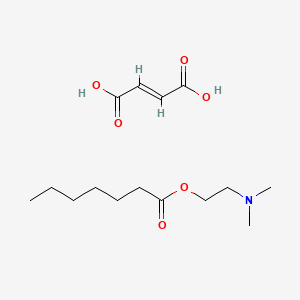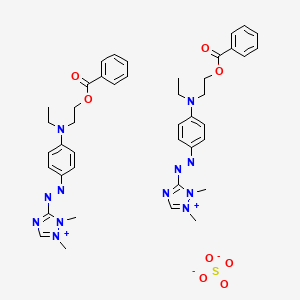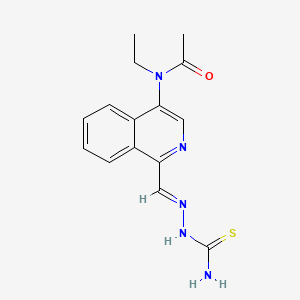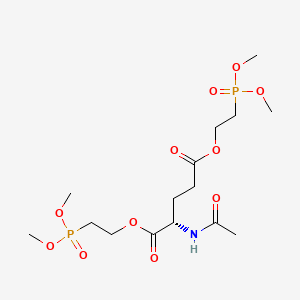
Bis(2-(dimethoxyphosphinyl)ethyl) N-acetyl-DL-glutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-(dimethoxyphosphinyl)ethyl) N-acetyl-DL-glutamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phosphinyl group and an acetylated glutamate moiety, making it a subject of study in organic chemistry, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(dimethoxyphosphinyl)ethyl) N-acetyl-DL-glutamate typically involves multiple steps, starting with the preparation of the phosphinyl group and the acetylation of glutamate. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the careful monitoring of reaction conditions, such as temperature, pressure, and pH, to optimize yield and minimize impurities. The final product is usually purified through techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(2-(dimethoxyphosphinyl)ethyl) N-acetyl-DL-glutamate can undergo various chemical reactions, including:
Oxidation: The phosphinyl group can be oxidized under specific conditions.
Reduction: Reduction reactions may target the acetyl group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could result in deacetylated derivatives.
Scientific Research Applications
Bis(2-(dimethoxyphosphinyl)ethyl) N-acetyl-DL-glutamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Bis(2-(dimethoxyphosphinyl)ethyl) N-acetyl-DL-glutamate involves its interaction with specific molecular targets and pathways. The phosphinyl group may interact with enzymes or receptors, modulating their activity. The acetylated glutamate moiety could influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-(dimethoxyphosphoryl)ethyl) N-acetyl-L-glutamate
- N-acetyl-DL-leucine
- N-acylphenylalanine
Uniqueness
What sets Bis(2-(dimethoxyphosphinyl)ethyl) N-acetyl-DL-glutamate apart from similar compounds is its unique combination of a phosphinyl group and an acetylated glutamate moiety
Properties
CAS No. |
152819-37-9 |
|---|---|
Molecular Formula |
C15H29NO11P2 |
Molecular Weight |
461.34 g/mol |
IUPAC Name |
bis(2-dimethoxyphosphorylethyl) (2S)-2-acetamidopentanedioate |
InChI |
InChI=1S/C15H29NO11P2/c1-12(17)16-13(15(19)27-9-11-29(21,24-4)25-5)6-7-14(18)26-8-10-28(20,22-2)23-3/h13H,6-11H2,1-5H3,(H,16,17)/t13-/m0/s1 |
InChI Key |
OPIRRFXIFXCMMM-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)OCCP(=O)(OC)OC)C(=O)OCCP(=O)(OC)OC |
Canonical SMILES |
CC(=O)NC(CCC(=O)OCCP(=O)(OC)OC)C(=O)OCCP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol](/img/structure/B12717412.png)
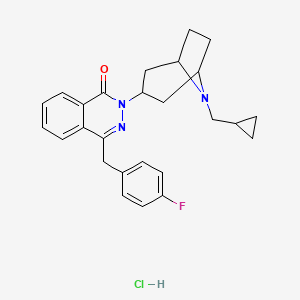
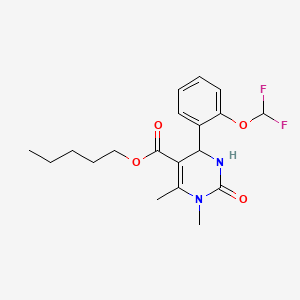
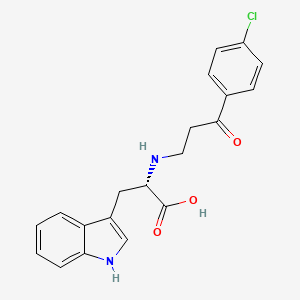
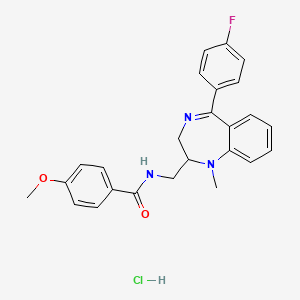
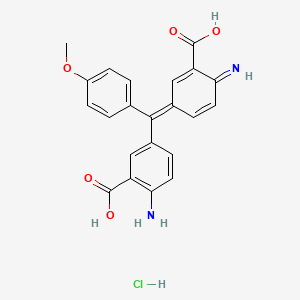
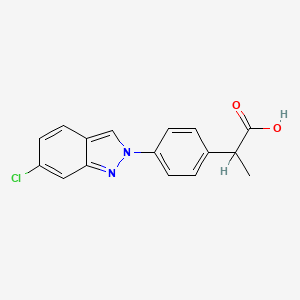
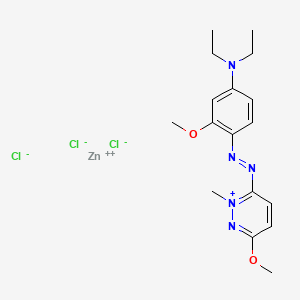

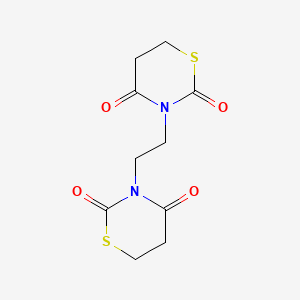
![2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1h-pyrazol-1-yl]phenyl]sulphonyl]ethanol](/img/structure/B12717485.png)
